N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide
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Overview
Description
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a naphthalene-2-sulfonamide group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class of compounds to which this molecule belongs, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide has been shown to possess potential anticancer activity, antitumor activity, and antimicrobial activity. It has been tested in various in vitro and in vivo models, demonstrating its ability to inhibit the growth and proliferation of cancer cells and microbes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridine with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features.
Naphthalene-2-sulfonamide: Shares the sulfonamide group but lacks the imidazo[1,2-a]pyridine moiety.
8-methylimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine core but without the naphthalene-2-sulfonamide group.
Uniqueness
N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both an imidazo[1,2-a]pyridine and a naphthalene-2-sulfonamide makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-14-5-4-10-22-13-17(21-19(14)22)12-20-25(23,24)18-9-8-15-6-2-3-7-16(15)11-18/h2-11,13,20H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQGCQVZZLDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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